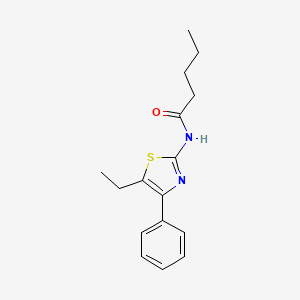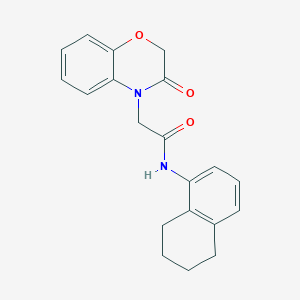
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide
説明
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide, also known as Thiazolamid, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiazole derivative that has shown potential as an anti-cancer agent, as well as a tool for studying the mechanisms of various biological processes. In
作用機序
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX. This enzyme is overexpressed in many types of cancer and is involved in the regulation of the pH of the tumor microenvironment. By inhibiting the activity of this enzyme, this compound can disrupt the pH balance of the tumor microenvironment, leading to cell death. This compound has also been shown to inhibit the activity of MDM2, which is involved in the regulation of the tumor suppressor protein p53.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of the pH of the tumor microenvironment. This can lead to a decrease in the growth and survival of cancer cells.
実験室実験の利点と制限
One advantage of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide is that it is a relatively simple compound to synthesize. This makes it a useful tool for studying the mechanisms of various biological processes. This compound has also been shown to have low toxicity, which makes it a useful tool for studying the effects of various compounds on cells. However, one limitation of this compound is that it has not been extensively studied in humans. This means that its potential use as a cancer treatment is still largely theoretical.
将来の方向性
There are several future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another area of research is the investigation of the potential use of this compound as a combination therapy with other anti-cancer agents. Additionally, this compound could be used as a tool for studying the effects of various compounds on the activity of carbonic anhydrase IX. Finally, more research is needed to determine the potential use of this compound as a cancer treatment in humans.
Conclusion:
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. This compound has also been used as a tool for studying the mechanisms of various biological processes. Its mechanism of action involves the inhibition of the activity of carbonic anhydrase IX and MDM2. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
科学的研究の応用
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer. This compound has also been used as a tool for studying the mechanisms of various biological processes. For example, it has been used to study the role of the protein MDM2 in the regulation of the tumor suppressor protein p53. This compound has also been used to study the effects of various compounds on the activity of the enzyme carbonic anhydrase.
特性
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-3-5-11-14(19)17-16-18-15(13(4-2)20-16)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBERBFDDDQXVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=C(S1)CC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(benzyloxy)-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4856621.png)
![ethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4856624.png)
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4856632.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4856633.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4856644.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4856654.png)
![2-{[4-allyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4856663.png)
![5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4856672.png)

![2-{[3-cyano-6-(difluoromethyl)-4-phenyl-2-pyridinyl]thio}-N-[2-(difluoromethoxy)-4-methylphenyl]acetamide](/img/structure/B4856687.png)
![1-(4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4856700.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B4856711.png)
![N-[3-(4-methoxyphenyl)propyl]methanesulfonamide](/img/structure/B4856719.png)